molecular formula C21H23NO5 B3512051 dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate

dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate

Cat. No.: B3512051
M. Wt: 369.4 g/mol
InChI Key: CAMMGCRCPLBLHO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate is a chemical compound with a complex structure. It contains an isophthalate group, which is a type of aromatic dicarboxylic acid, and a tert-butylbenzoyl group, which is a type of aromatic carboxylic acid. The presence of these groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 5-aminoisophthalic acid with a suitable tert-butylbenzoyl derivative. This could potentially be achieved through a variety of synthetic methods, including condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the isophthalate and tert-butylbenzoyl groups), as well as amide and ester functional groups. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

As an aromatic compound with amide and ester functional groups, this compound could potentially undergo a variety of chemical reactions. These could include hydrolysis of the ester and amide groups, as well as reactions involving the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups, while its melting and boiling points would be influenced by the strength of the intermolecular interactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it were used as a monomer in polymer synthesis, its mechanism of action would involve polymerization reactions .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future directions for research on this compound could potentially include exploring its uses in various applications, such as drug development or materials science, as well as studying its physical and chemical properties in more detail .

Properties

IUPAC Name

dimethyl 5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,3)16-8-6-13(7-9-16)18(23)22-17-11-14(19(24)26-4)10-15(12-17)20(25)27-5/h6-12H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMMGCRCPLBLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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